![molecular formula C11H11ClN2O2 B2476685 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 878465-62-4](/img/structure/B2476685.png)
4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Description
4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CPTHQ) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CPTHQ is a derivative of quinoxaline and is a member of the quinoxaline family of compounds. CPTHQ has been found to be a useful synthetic tool for a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied and documented.
Scientific Research Applications
- Mechanism : Molecular docking studies revealed that CPTQ efficiently binds to the active site of the tubulin–combretastatin A4 complex, suggesting its potential as a tubulin inhibitor .
- Electron-Withdrawing Substitutions : The presence of electron-withdrawing groups (such as 4-nitro and 2-chloro substitutions) on the phenyl ring enhances antibacterial activity. These substitutions have shown promise in inhibiting bacterial growth .
- Application in Drug Synthesis : Although not directly related to CPTQ , continuous-flow chemistry has been employed in the synthesis of various compounds, including pharmaceuticals. For instance, the continuous synthesis of (S)-warfarin was demonstrated using nucleophilic addition reactions .
- 4-(2-Chloropropanoyl)-morpholine : CPTQ can serve as a precursor or intermediate in the synthesis of other compounds. For example, 4-(2-Chloropropanoyl)-morpholine is derived from CPTQ and finds applications in chemical reactions and reagent development.
Anticancer Activity
Antibacterial Properties
Continuous-Flow Synthesis
Chemical Reagents and Intermediates
properties
IUPAC Name |
4-(2-chloropropanoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(12)11(16)14-6-10(15)13-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPDZKONOCMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one |
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